molecular formula C21H20N4O3 B2627595 N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1105215-89-1

N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide

Cat. No.: B2627595
CAS No.: 1105215-89-1
M. Wt: 376.416
InChI Key: NLIXQMXEHZWLRQ-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a synthetic small molecule featuring a pyrimidoindole core fused with an acetamide side chain. The pyrimido[5,4-b]indole scaffold is substituted with a methyl group at position 8 and a keto group at position 4, while the acetamide moiety is linked to a 4-methoxy-2-methylphenyl group.

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-12-4-6-17-15(8-12)19-20(24-17)21(27)25(11-22-19)10-18(26)23-16-7-5-14(28-3)9-13(16)2/h4-9,11,24H,10H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIXQMXEHZWLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Japp-Klingemann reaction, where a diazonium salt is coupled with a carbonyl compound to form the indole nucleus

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on modifications to the pyrimidoindole core, acetamide side chain, or aromatic substituents. Below is a detailed analysis:

Core Modifications

  • The 2-methoxybenzyl group increases steric bulk compared to the methyl group in the target compound. Activity: Demonstrated crystallographic stability via XRD analysis, suggesting enhanced rigidity for target binding .
  • Compound 11f (): (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide Key Differences: A pyrimidopyrimidine core replaces pyrimidoindole, and a diazepine ring adds conformational flexibility. Activity: Likely targets kinase or protease pathways due to extended π-system and hydrogen-bonding motifs .

Acetamide Side Chain Modifications

  • Compound 10j () : N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide

    • Key Differences : A chlorofluorophenyl group replaces the 4-methoxy-2-methylphenyl moiety. The 4-chlorobenzoyl group on the indole may enhance lipophilicity.
    • Activity : Lower yield (8%) in synthesis suggests challenging reactivity of electron-withdrawing substituents .
  • Compound 8g () : N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

    • Key Differences : An oxadiazole-thioether bridge replaces the pyrimidoindole core. The 4-methylphenyl group lacks methoxy substitution, reducing polarity.
    • Activity : Oxadiazole’s electron-deficient nature may improve metabolic stability .

Aromatic Substituent Variations

  • Compound in : 2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

    • Key Differences : A trifluoromethoxy group introduces strong electron-withdrawing effects and steric hindrance.
    • Activity : Trifluoromethoxy groups are associated with enhanced blood-brain barrier penetration .
  • Activity: Sulfonamides often exhibit improved solubility but higher metabolic clearance .

Pharmacological and Metabolic Comparisons

Bioactivity Trends

  • Target Compound : The 4-methoxy group may confer selectivity for COX-2 inhibition, as seen in indomethacin analogs ().
  • Fluorinated Analogs () : Fluorine substituents correlate with prolonged half-lives due to resistance to oxidative metabolism .
  • Chlorinated Derivatives () : Chlorine enhances binding to hydrophobic enzyme pockets but may increase hepatotoxicity risks .

Metabolic Stability

  • MetaSite Predictions () : Methoxy groups are prone to O-demethylation, but fluorinated or pyridinyl substituents (e.g., ) shift metabolism to less critical sites, improving stability .
  • Human Microsomal Studies : Compounds with trifluoromethoxy or sulfonamide groups () show reduced CYP3A4-mediated clearance compared to methoxy derivatives .

Biological Activity

N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine and indole moiety. Its molecular formula is C21H22N2O3C_{21}H_{22}N_2O_3, with a molecular weight of approximately 350.41 g/mol. The presence of methoxy and methyl groups suggests potential lipophilicity, which may influence its bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds in the class of pyrimidine derivatives. For instance, derivatives exhibiting significant cytotoxicity against various cancer cell lines have been reported. The following table summarizes some key findings related to the anticancer activity of related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF70.74Apoptosis induction
Compound BHep-20.39CDK2 inhibition
Compound CA5490.28Autophagy induction
This compoundTBDTBDTBD

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some derivatives inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Autophagy Modulation : Certain structures promote autophagy as a mechanism to induce cell death in cancer cells.

Case Studies

  • Study on Related Pyrimidine Derivatives : A study by Abadi et al. evaluated various pyrazole derivatives for cytotoxic potential against MCF7 and SF-268 cell lines, finding promising results that could be extrapolated to similar pyrimidine derivatives like this compound .
  • Structure Activity Relationship (SAR) : Research indicates that modifications in the methoxy and methyl groups can significantly affect the biological activity of related compounds. For example, the introduction of electron-donating groups at specific positions has been correlated with enhanced cytotoxicity .

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